(1R,2R)-(-)-2-Amino-1-phenyl-1,3-propanediol

Catalog No.
S679243
CAS No.
46032-98-8
M.F
C9H13NO2
M. Wt
167.2 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(1R,2R)-(-)-2-Amino-1-phenyl-1,3-propanediol

CAS Number

46032-98-8

Product Name

(1R,2R)-(-)-2-Amino-1-phenyl-1,3-propanediol

IUPAC Name

(1R,2R)-2-amino-1-phenylpropane-1,3-diol

Molecular Formula

C9H13NO2

Molecular Weight

167.2 g/mol

InChI

InChI=1S/C9H13NO2/c10-8(6-11)9(12)7-4-2-1-3-5-7/h1-5,8-9,11-12H,6,10H2/t8-,9-/m1/s1

InChI Key

JUCGVCVPNPBJIG-RKDXNWHRSA-N

SMILES

C1=CC=C(C=C1)C(C(CO)N)O

Canonical SMILES

C1=CC=C(C=C1)C(C(CO)N)O

Isomeric SMILES

C1=CC=C(C=C1)[C@H]([C@@H](CO)N)O

Synthesis of Chiral Ligands

(1R,2R)-(-)-2-Amino-1-phenyl-1,3-propanediol can be used as a precursor for the synthesis of diaryl sulfides, which further serve as building blocks for the creation of chiral ligands. These ligands are crucial components in asymmetric synthesis, a technique used to obtain specific enantiomers (mirror image forms) of chiral molecules.One example is the synthesis of sulfimides and N-tosylsulfimides, which act as efficient chiral ligands in various catalytic reactions. Source: Sigma-Aldrich product page, (1R,2R)-(-)-2-Amino-1-phenyl-1,3-propanediol:

Production of (S,S)-Reboxetine

(1R,2R)-(-)-2-Amino-1-phenyl-1,3-propanediol serves as a key starting material for the synthesis of (S,S)-Reboxetine. This compound is a selective norepinephrine reuptake inhibitor (NRI) medication used to treat major depressive disorder. The (S,S) enantiomer is the active form of Reboxetine, and the use of (1R,2R)-(-)-2-Amino-1-phenyl-1,3-propanediol allows for the targeted synthesis of this specific form. Source: Sigma-Aldrich product page, (1R,2R)-(-)-2-Amino-1-phenyl-1,3-propanediol:

Preparation of L-2-Mercaptosuccinic Acid

(1R,2R)-(-)-2-Amino-1-phenyl-1,3-propanediol can be employed in the synthesis of L-2-Mercaptosuccinic acid. This compound holds potential applications in the development of polyesters with specific functionalities, including the presence of a mercapto group (containing a sulfhydryl group, -SH). The introduction of this group can influence the properties of the resulting polymer, making it potentially useful in various fields. Source: Sigma-Aldrich product page, (1R,2R)-(-)-2-Amino-1-phenyl-1,3-propanediol:

(1R,2R)-(-)-2-Amino-1-phenyl-1,3-propanediol is a synthetic molecule not found naturally. It serves as a valuable chiral starting material for the synthesis of other important compounds in scientific research [].


Molecular Structure Analysis

The key features of the molecule include:

  • Two hydroxyl groups (OH): Located on a three-carbon chain (propane-1,3-diol) at the 1st and 3rd positions. These hydroxyl groups can participate in hydrogen bonding and contribute to the molecule's polarity.
  • An amino group (NH2): Located at the 2nd position on the carbon chain. The amino group can act as a base and participate in various reactions.
  • A phenyl ring (C6H5): Attached to the 1st carbon atom. The phenyl ring adds hydrophobicity to the molecule and can participate in aromatic interactions.
  • Chirality: The molecule has two stereocenters (carbons with four different substituents) at the 1st and 2nd positions, designated as (1R,2R). This configuration dictates the molecule's 3D structure and reactivity.

Chemical Reactions Analysis

(1R,2R)-(-)-2-Amino-1-phenyl-1,3-propanediol is a versatile starting material for various syntheses:

  • Synthesis of Diaryl Sulfides: The amino group can be reacted with aromatic isothiocyanates to form diaryl sulfides. These sulfides can be further transformed into chiral sulfimides and N-tosylsulfimides, which find applications as ligands in asymmetric catalysis [].
  • Synthesis of (S,S)-Reboxetine: This involves a multi-step process where the diol functionality is manipulated to create a cyclic structure. (S,S)-Reboxetine is a selective norepinephrine reuptake inhibitor (NRI) used in the treatment of depression [].
  • Synthesis of L-2-Mercaptosuccinic Acid: The diol can be converted into a thiol (SH) group, leading to L-2-mercaptosuccinic acid. This compound is used as a building block in the synthesis of polyesters with specific functionalities.

Physical And Chemical Properties Analysis

  • The presence of hydroxyl groups suggests good solubility in polar solvents like water and methanol.
  • The phenyl ring contributes to some degree of lipophilicity, allowing some solubility in non-polar solvents.
  • The amino group can form salts, potentially influencing solubility depending on the pH.

(1R,2R)-(-)-2-Amino-1-phenyl-1,3-propanediol itself does not have a known biological mechanism of action. Its significance lies in its role as a precursor molecule for the synthesis of other bioactive compounds like (S,S)-Reboxetine, which acts as a neurotransmitter reuptake inhibitor [].

XLogP3

-0.2

UNII

7Q33891T0E

Sequence

X

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.44%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

46032-98-8

Wikipedia

Threo-(-)-2-amino-1-phenyl-1,3-propanediol

Dates

Modify: 2023-08-15

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